Cas no 28730-32-7 (trimethylfuran-3-carboxylic acid)

Trimethylfuran-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a furan ring substituted with three methyl groups and a carboxyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a building block for more complex molecules. The presence of both the furan ring and carboxylic acid group allows for diverse reactivity, including derivatization and participation in cyclization reactions. Its stability and well-defined chemical properties make it suitable for applications in fine chemical synthesis, catalysis studies, and material science. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic nature.
trimethylfuran-3-carboxylic acid structure
28730-32-7 structure
商品名:trimethylfuran-3-carboxylic acid
CAS番号:28730-32-7
MF:C8H10O3
メガワット:154.1632
CID:291168
PubChem ID:7131507

trimethylfuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Furancarboxylicacid, 2,4,5-trimethyl-
    • 2,4,5-TRIMETHYL-3-FUROIC ACID
    • 2,4,5-trimethylfuran-3-carboxylic acid
    • Trimethylfuran-3-carboxylic acid
    • CS-0309030
    • BAZBYDHOWMSZBD-UHFFFAOYSA-N
    • AKOS009041300
    • 3-Furancarboxylic acid, 2,4,5-trimethyl-
    • AT17504
    • SCHEMBL3183948
    • HMS1781G20
    • DTXSID50427925
    • 2,4,5-Trimethyl-furan-3-carboxylic acid
    • EN300-15267
    • 28730-32-7
    • 2,4,5-TRIMETHYL-3-FUROICACID
    • AE-562/43287004
    • F2124-0622
    • 2,4,5-trimethylfuran-3-carboxylicacid
    • J-507064
    • 2, 4, 5-trimethylfuran-3-carboxylic acid
    • 3-Furancarboxylicacid,2,4,5-trimethyl-
    • BS-13394
    • 2,3,5-trimethyl-4-furoic acid
    • BB 0218336
    • FT-0742456
    • 2,4,5-trimethyl-3-furancarboxylic acid
    • MFCD07687287
    • Z119993190
    • trimethylfuran-3-carboxylic acid
    • MDL: MFCD07687287
    • インチ: InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10)
    • InChIKey: BAZBYDHOWMSZBD-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C)OC(=C1C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 154.063
  • どういたいしつりょう: 153.055169
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.3
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • ふってん: 256.8°Cat760mmHg
  • フラッシュポイント: 109.1°C
  • 屈折率: 1.51
  • PSA: 50.44

trimethylfuran-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-15267-0.1g
trimethylfuran-3-carboxylic acid
28730-32-7 95%
0.1g
$57.0 2023-04-25
Enamine
EN300-15267-0.5g
trimethylfuran-3-carboxylic acid
28730-32-7 95%
0.5g
$127.0 2023-04-25
Life Chemicals
F2124-0622-10g
trimethylfuran-3-carboxylic acid
28730-32-7 95%+
10g
$565.0 2023-11-21
TRC
B101915-500mg
trimethylfuran-3-carboxylic acid
28730-32-7
500mg
$ 356.00 2023-04-19
Life Chemicals
F2124-0622-0.25g
trimethylfuran-3-carboxylic acid
28730-32-7 95%+
0.25g
$75.0 2023-11-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7475-10G
trimethylfuran-3-carboxylic acid
28730-32-7 95%
10g
¥ 3,643.00 2023-04-13
Enamine
EN300-15267-1000mg
trimethylfuran-3-carboxylic acid
28730-32-7 95.0%
1000mg
$163.0 2023-09-26
Enamine
EN300-15267-250mg
trimethylfuran-3-carboxylic acid
28730-32-7 95.0%
250mg
$81.0 2023-09-26
A2B Chem LLC
AB34968-10g
2,4,5-Trimethylfuran-3-carboxylic acid
28730-32-7 95%
10g
$635.00 2024-04-20
Ambeed
A522841-100mg
2,4,5-Trimethylfuran-3-carboxylic acid
28730-32-7 98%
100mg
$55.0 2024-04-20

trimethylfuran-3-carboxylic acid 関連文献

  • 1. 896. The reaction between 3-chloro-3-methylbutyne and methyl sodioacetoacetate
    L. Crombie,K. Mackenzie J. Chem. Soc. 1958 4417

trimethylfuran-3-carboxylic acidに関する追加情報

Trimethylfuran-3-carboxylic Acid (CAS No. 28730-32-7): A Comprehensive Overview

Trimethylfuran-3-carboxylic acid, identified by the chemical compound code CAS No. 28730-32-7, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of carboxylic acids, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of trimethylfuran-3-carboxylic acid consists of a furan ring substituted with three methyl groups at the 2, 3, and 4 positions, with a carboxylic acid functional group at the 3-position. This configuration imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry. The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

In recent years, trimethylfuran-3-carboxylic acid has been explored for its potential in pharmaceutical applications. Its structural motif is reminiscent of naturally occurring bioactive compounds, suggesting possible biological relevance. Researchers have been particularly interested in its role as a precursor in the synthesis of novel drug candidates. The compound's ability to undergo various functional group transformations makes it an attractive candidate for medicinal chemistry endeavors.

One of the most compelling aspects of trimethylfuran-3-carboxylic acid is its utility in the development of agrochemicals. The furan ring is a common structural feature in many pesticides and herbicides, and derivatives of this compound have shown promise in preliminary studies. By modifying the substituents on the furan ring, scientists can fine-tune the properties of these agrochemicals to improve their efficacy and environmental compatibility.

The synthesis of trimethylfuran-3-carboxylic acid typically involves multi-step organic reactions, often starting from readily available furan derivatives. One common synthetic route involves the methylation of furan followed by carboxylation at the desired position. Advances in catalytic methods have recently enabled more efficient and sustainable routes to this compound, reducing the environmental footprint of its production.

In academic research, trimethylfuran-3-carboxylic acid has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity profile allows chemists to probe various aspects of organic chemistry, including stereoselectivity, regioselectivity, and enantioselectivity. These studies not only contribute to fundamental chemical knowledge but also lay the groundwork for innovative applications in industry.

The pharmaceutical industry has shown particular interest in derivatives of trimethylfuran-3-carboxylic acid due to their potential as drug candidates. Researchers are exploring its use in developing treatments for various diseases, including neurological disorders and inflammatory conditions. The compound's ability to act as a scaffold for drug design offers a promising avenue for discovering new therapeutic agents.

The agrochemical sector has also benefited from the study of trimethylfuran-3-carboxylic acid. Its derivatives have been investigated for their herbicidal and pesticidal properties, offering alternatives to traditional chemical formulations. These findings are particularly relevant in the context of increasing demand for sustainable agricultural practices worldwide.

The future prospects for trimethylfuran-3-carboxylic acid are bright, with ongoing research uncovering new applications and synthetic strategies. As our understanding of its properties grows, so does its potential to impact multiple industries positively. The continued exploration of this compound promises to yield significant advancements in both chemistry and related fields.

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